molecular formula C21H15N3 B3068820 1,3,5-Tri(pyridin-3-yl)benzene CAS No. 872277-48-0

1,3,5-Tri(pyridin-3-yl)benzene

Cat. No.: B3068820
CAS No.: 872277-48-0
M. Wt: 309.4 g/mol
InChI Key: FGQUDGFWPWKPBC-UHFFFAOYSA-N
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Description

Significance of Pyridine-Substituted Benzene (B151609) Scaffolds in Contemporary Chemical Research

Pyridine-substituted benzene scaffolds are a class of compounds that have garnered considerable attention in contemporary chemical research due to their diverse applications. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in numerous naturally occurring compounds, including alkaloids and vitamins. enpress-publisher.comrsc.orgrsc.org Its incorporation into benzene-based structures yields molecules with unique electronic, optical, and biological properties. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making these scaffolds highly valuable in supramolecular chemistry for the construction of metal-organic frameworks (MOFs) and other complex assemblies. In medicinal chemistry, the pyridine moiety is often introduced to enhance the solubility and bioavailability of drug candidates. enpress-publisher.com Pyridine derivatives are integral to a vast number of pharmaceuticals and agrochemicals. rsc.orgijnrd.org

Current Research Trajectories and Potential of 1,3,5-Tri(pyridin-3-yl)benzene Analogues

Current research on this compound and its analogues is focused on harnessing their unique structural and electronic properties for the development of advanced materials and functional systems. One major trajectory is their application in organic electronics. Analogues such as 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) are being investigated as electron transport and hole blocking layers in OLEDs and as building blocks for organic photovoltaic (OPV) devices. sigmaaldrich.com The position of the nitrogen atom in the pyridine ring of these analogues has been shown to significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting device performance. researchgate.net

Another significant area of research is in supramolecular chemistry, where these molecules serve as versatile nodes for the construction of intricate architectures like metal-organic frameworks (MOFs) and poly-[n]-catenanes (interlocked molecular chains). polimi.it The well-defined C₃ᵥ symmetry and the angular disposition of the pyridine units in compounds like 1,3,5-Tri(pyridin-4-yl)benzene (B1590726) allow for the predictable formation of these complex structures.

Researchers are also exploring the synthesis of novel analogues with modified linkers or substituted pyridine rings to fine-tune their properties. For instance, the introduction of ethynyl (B1212043) linkers between the central benzene and the pyridine rings creates new compounds with altered electronic and photophysical characteristics. The development of efficient synthetic routes, such as the Suzuki coupling reaction and acid-catalyzed cyclization, remains a key focus to produce these complex molecules in good yields. smolecule.comresearchgate.net The potential of these analogues extends to catalysis, where their coordination complexes with transition metals can facilitate various chemical transformations. smolecule.com

Table 1: Properties of this compound and a Key Analogue

PropertyThis compound1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)
Molecular Formula C₂₁H₁₅N₃C₃₉H₂₇N₃
Molecular Weight 309.37 g/mol 537.65 g/mol
CAS Number 872277-48-0921205-03-0
Appearance Not specifiedNot specified
Melting Point >300°C195-200 °C
Fluorescence Emission (λem) Not specified353 nm in dichloromethane
Key Applications Ligand in coordination chemistry, building block for MOFsElectron transport/hole blocking layer in OLEDs and OPVs

This table is based on data from available search results. sigmaaldrich.comfluorochem.co.uk

Table 2: Research Applications of this compound and its Analogues

Research AreaApplicationKey Findings
Materials Science Organic Light-Emitting Diodes (OLEDs)Analogues like TmPyPB serve as efficient electron transport and hole-blocking materials, improving device efficiency and reducing driving voltages. researchgate.netsigmaaldrich.com
Organic Photovoltaics (OPVs)Used as a building block or donor material in the active layer of OPV devices. smolecule.com
Luminescent MaterialsEmployed in the synthesis of fluorescent dyes for sensing and imaging applications. smolecule.com
Supramolecular Chemistry Metal-Organic Frameworks (MOFs)The rigid, trigonal structure acts as a key building block for creating porous, crystalline materials with applications in gas storage and catalysis.
Poly-[n]-catenanesThe specific geometry facilitates the template-directed synthesis of interlocked molecular chains. polimi.it
Catalysis Transition Metal CatalysisThe pyridine nitrogens coordinate to metal centers, forming complexes that can act as catalysts for various organic reactions. smolecule.com

This table synthesizes findings from multiple research articles. smolecule.comresearchgate.netsigmaaldrich.compolimi.it

Properties

IUPAC Name

3-(3,5-dipyridin-3-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUDGFWPWKPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261940
Record name 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine]
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Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872277-48-0
Record name 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872277-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,5 Tri Pyridin 3 Yl Benzene and Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Benzenetris(pyridyl) Systems

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile tools for the formation of aryl-aryl bonds, making them indispensable for assembling complex architectures like 1,3,5-Tri(pyridin-3-yl)benzene. smolecule.com These methods offer high functional group tolerance and precise control over the regioselectivity of the final product. smolecule.com

The Suzuki-Miyaura coupling reaction stands out as the most prevalent and effective method for synthesizing this compound. smolecule.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, typically an arylboronic acid or its ester derivative. smolecule.comresearchgate.net The standard approach for the title compound involves the reaction of 1,3,5-tribromobenzene (B165230) with pyridin-3-ylboronic acid. smolecule.com This strategy's modularity is a key advantage, as it allows for the synthesis of a wide array of derivatives by simply changing the boronic acid component. smolecule.com

The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

ComponentExampleRoleReference
Aryl Halide 1,3,5-TribromobenzeneCentral benzene (B151609) core precursor smolecule.com
Boronic Acid Pyridin-3-ylboronic acidSource of pyridine (B92270) rings smolecule.com
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃Activates the boronic acid researchgate.net
Solvent Tetrahydrofuran (THF), DMF/THFReaction medium smolecule.com
Temperature 80–100°CProvides energy for the reaction smolecule.com

Recent advancements have focused on optimizing these conditions to enhance efficiency. For instance, the use of specialized alkyl di-tert-butylphosphane-ligated palladium catalysts has been reported to achieve yields greater than 95% under milder conditions. smolecule.com

When synthesizing derivatives of this compound or when using polyhalogenated precursors with identical halogens, achieving regioselective functionalization is a significant challenge. researchgate.netnih.gov The selectivity of the Suzuki-Miyaura reaction in such cases is governed by a combination of steric and electronic effects, as well as the reaction parameters. researchgate.netacs.org

Key factors influencing regioselectivity include:

Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine (B1218219) ligand, can dictate which halogen site is most reactive. Bulky ligands can direct the coupling to less sterically hindered positions. acs.org

Base and Solvent: Careful selection of the base and solvent system can modulate the reactivity of the boronic acid and the palladium catalyst, thereby influencing site selectivity. researchgate.net

Substituent Effects: The electronic properties of substituents on the polyhalogenated arene play a major role. Electron-withdrawing groups can activate adjacent C-X bonds towards oxidative addition, the first key step in the catalytic cycle. nih.gov For instance, in 2,6-dichloro-3-nitropyridine, the presence of the nitro group activates the C2 position for coupling. nih.gov

Stoichiometry: Controlling the molar ratio of the boronic acid to the aryl halide is a common strategy to achieve selective monocoupling over polycoupling on symmetrically substituted substrates. researchgate.net

Through careful optimization of these parameters, it is possible to synthesize unsymmetrical or partially substituted tri(pyridin-yl)benzene derivatives, which are valuable for creating more complex materials and molecular structures. nih.govacs.org

Mechanochemical Synthesis Approaches for Environmentally Benign Protocols

Mechanochemistry, which involves chemical reactions induced by mechanical force, has emerged as a powerful green chemistry technique. researchgate.netbeilstein-journals.org These methods often reduce or eliminate the need for bulk solvents, leading to less waste, lower energy consumption, and simplified work-up procedures. researchgate.netarkat-usa.org

Liquid-assisted grinding (LAG) is a mechanochemical technique where a small, catalytic amount of liquid is added to the solid reactants before or during milling. nih.gov This liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the formation of cocrystal intermediates. nih.govbirmingham.ac.uk The amount of liquid is crucial; it should be insufficient to form a slurry but enough to promote the reaction, typically in the range of 0 to 1 µL of liquid per mg of reactants. nih.gov

For the synthesis of coordination polymers and frameworks involving tripodal ligands like 1,3,5-tri(pyridin-4-yl)benzene (B1590726) (a close isomer of the title compound), LAG has proven effective. polimi.it For example, grinding the ligand with a metal salt like ZnBr₂ in the presence of a few drops of a solvent such as methanol (B129727) can lead to the rapid formation of the desired product. polimi.it This approach avoids the need for bulk solvents and often lengthy crystallization times associated with traditional solution-based methods. nih.govpolimi.it

Neat grinding (NG) is a completely solvent-free mechanochemical method where the solid reactants are milled together without any liquid additive. researchgate.net This represents the ideal "green" scenario, eliminating solvents entirely. arkat-usa.org While often slower than LAG, neat grinding can be effective for certain solid-state reactions. nih.gov

The choice between neat and liquid-assisted grinding depends on the specific reactants and the desired product. While LAG often provides faster reaction rates and can lead to different polymorphs or products compared to neat grinding, the latter offers the ultimate in solvent reduction. researchgate.net Both techniques are part of a growing toolbox for more sustainable chemical synthesis.

Cyclotrimerization Reactions in the Construction of Tripodal Cores

The [2+2+2] cyclotrimerization of alkynes is a fundamental and atom-economical method for constructing benzene rings. rsc.orgrsc.org This strategy offers a direct route to the 1,3,5-trisubstituted benzene core of the target molecule. While many protocols require transition metal catalysts, metal-free alternatives have also been developed. arkat-usa.orgrsc.org

To synthesize this compound via this method, the cyclotrimerization of 3-ethynylpyridine (B57287) would be the most direct approach. The reaction involves the regioselective head-to-tail cyclization of three alkyne molecules to form the symmetrical 1,3,5-substituted aromatic ring.

Table 2: Catalytic Systems for Cyclotrimerization of Alkynes to 1,3,5-Trisubstituted Benzenes

Catalyst SystemSubstrate TypeConditionsKey FeatureReference
InCl₃/2-IodophenolTerminal AlkynesAir tolerantComplete regioselectivity, high yields acs.org
p-TsOH·H₂OTerminal AlkynesSolvent-freeEnvironmentally friendly, good yields arkat-usa.org
Lactic AcidEnaminones, AlkynesWaterMetal-free, green synthesis rsc.orgrsc.org

Most cyclotrimerization protocols suffer from the potential formation of the isomeric 1,2,4-trisubstituted benzene. arkat-usa.org However, significant progress has been made in developing highly regioselective catalysts that exclusively yield the desired 1,3,5-isomer. acs.org For example, an indium(III)-catalyzed system has been shown to produce 1,3,5-substituted benzenes with excellent yields and complete regioselectivity. acs.org Applying such a system to 3-ethynylpyridine could provide an efficient, alternative pathway to this compound.

Other Emerging Synthetic Pathways for Substituted Tri(pyridyl)benzene Systems

Beyond traditional cross-coupling reactions, researchers are actively exploring novel synthetic strategies to access functionalized and substituted tri(pyridyl)benzene systems. These emerging pathways offer potential advantages such as improved efficiency, milder reaction conditions, the avoidance of expensive metal catalysts, and the ability to introduce a wider range of functional groups.

One significant advancement is the development of metal-free benzannulation reactions. acs.org A notable example is a [3+3] benzannulation strategy that utilizes propargyl alcohols and organic peroxides as three-carbon synthons to construct 1,3,5-trisubstituted benzene derivatives. acs.org This method avoids the need for transition metal catalysts, which are often expensive and can lead to product contamination. acs.org The process is believed to proceed through the activation of propargyl alcohol, generation of an olefin, followed by an acid-assisted [3+3] cyclization and subsequent oxidative aromatization to form the stable benzene core. acs.org This approach is distinguished by its use of readily available starting materials and high atom efficiency. acs.org

Photoredox catalysis using visible light is another burgeoning field for the synthesis of highly substituted pyridine systems. acs.org For instance, Eosin Y, an organic dye, can act as a photoredox catalyst. Activated by visible light in the presence of oxygen, it facilitates the reaction between aryl ketones and benzylamines to produce 2,4,6-triarylpyridines with good yields at ambient temperatures. acs.org In this reaction, the benzylamine (B48309) serves a dual purpose, providing one of the aryl groups and acting as the nitrogen donor for the pyridine ring. acs.org Such methods represent a move towards more sustainable and energy-efficient chemical synthesis.

Multicomponent reactions (MCRs) are also gaining traction for the one-pot construction of polysubstituted pyridines. nih.gov These reactions offer high efficiency by combining three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. For example, a four-component reaction involving aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile, catalyzed by SnCl₂·2H₂O in water, can yield highly substituted pyridines. nih.gov While not yet demonstrated for the direct synthesis of this compound itself, these MCR strategies hold considerable promise for creating diverse substituted pyridine building blocks that could then be used to construct more complex tri(pyridyl)benzene systems.

Furthermore, transition-metal-free C-H functionalization is an attractive strategy for forming C-C bonds directly on the pyridine or benzene rings. mdpi.com This approach avoids the pre-functionalization of substrates (e.g., halogenation) typically required for cross-coupling reactions. One reported method for bipyridine synthesis involves a bis-phenalenyl compound and potassium tert-butoxide, which generates a reactive pyridyl radical from a halogenated pyridine that then couples with another pyridine ring. mdpi.com The adaptation of such C-H activation/functionalization techniques to the tri(pyridyl)benzene scaffold could provide more direct and efficient routes to novel substituted derivatives.

These emerging methodologies highlight a shift towards more efficient, sustainable, and versatile synthetic strategies in pyridine chemistry, paving the way for the creation of novel substituted tri(pyridyl)benzene derivatives with tailored properties for advanced applications.

Table 1: Overview of Emerging Synthetic Methodologies

Methodology Key Features Catalysts/Reagents Potential Application for Tri(pyridyl)benzenes Reference
[3+3] Benzannulation Metal-free synthesis of 1,3,5-trisubstituted benzenes. High atom efficiency. Propargyl alcohols, Organic peroxides Direct synthesis of the substituted benzene core. acs.org
Visible Light Photoredox Catalysis Uses light energy and an organic dye catalyst. Milder, more sustainable conditions. Eosin Y, O₂ Synthesis of substituted aryl-pyridine fragments. acs.org
Multicomponent Reactions (MCRs) One-pot synthesis of polysubstituted pyridines from three or more starting materials. SnCl₂·2H₂O Efficient creation of functionalized pyridine precursors. nih.gov

| Transition-Metal-Free C-H Functionalization | Direct coupling of C-H bonds, avoiding pre-functionalization. | Bis-phenalenyl, K(Ot-Bu) | Direct substitution onto the pyridine rings of the core structure. | mdpi.com |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Eosin Y
SnCl₂·2H₂O (Tin(II) chloride dihydrate)

Computational and Theoretical Investigations of 1,3,5 Tri Pyridin 3 Yl Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has been instrumental in exploring the electronic characteristics of 1,3,5-Tri(pyridin-3-yl)benzene. These computational methods provide a framework for understanding the molecule's frontier molecular orbitals and its behavior in electronic transitions.

Analysis of Molecular Orbital Energy Levels (HOMO and LUMO)

The electronic properties of this compound are largely dictated by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine the energies of these orbitals. nih.gov The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally indicates higher reactivity. For this compound, the extended π-conjugation between the central benzene (B151609) ring and the three pyridine (B92270) substituents is expected to influence these energy levels significantly. Theoretical studies on related triarylbenzene and pyridine-containing compounds suggest that the HOMO-LUMO gap can be tuned by modifying the peripheral groups. ekb.eg

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.85
Energy Gap 4.40

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Investigation of Electronic Transitions and Intramolecular Charge Transfer Mechanisms

Time-dependent DFT (TD-DFT) is a powerful tool for investigating the nature of electronic transitions and intramolecular charge transfer (ICT) within this compound. The substitution pattern of the pyridine rings on the central benzene core allows for potential ICT from the benzene ring to the more electronegative pyridine moieties upon photoexcitation.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of this compound. Due to the rotation around the single bonds connecting the pyridine rings to the central benzene ring, the molecule can adopt various conformations. researchgate.net MD simulations, often performed using force fields like GROMACS, can track the temporal evolution of the molecule's geometry. nih.gov

These simulations can reveal the most stable conformations and the energy barriers between them. For a related molecule, 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649), MD simulations have been used to determine the probability of different regioisomers existing at room temperature. researchgate.net Such studies are crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules.

Ab Initio Calculations of Intermolecular Interaction Energies and Nature

Ab initio calculations, particularly methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [CCSD(T)], provide a highly accurate means of studying intermolecular interactions. acs.org For this compound, these interactions are primarily governed by van der Waals forces and electrostatic interactions.

The interactions between two or more molecules of this compound are critical for understanding its crystal packing and bulk properties. Theoretical studies on the benzene dimer have shown that both dispersion and electrostatic interactions are crucial for determining the directionality of the interaction. acs.org Similar principles apply to this compound, where the nitrogen atoms in the pyridine rings introduce additional electrostatic contributions. Calculations of interaction energies for different molecular orientations (e.g., parallel-displaced, T-shaped) can elucidate the preferred packing motifs.

Table 2: Illustrative Intermolecular Interaction Energies from Ab Initio Calculations

Dimer Configuration Interaction Energy (kcal/mol)
Parallel-Displaced -3.5
T-Shaped -2.8

Note: These values are representative and based on calculations for similar aromatic systems.

Theoretical Prediction of Nonlinear Optical Properties of Pyridine-Based Octupolar Molecules

Molecules with C3 symmetry, such as this compound, are of interest for their potential second- and third-order nonlinear optical (NLO) properties. The octupolar nature of these molecules can lead to large hyperpolarizability values. Theoretical predictions of NLO properties are often performed using DFT calculations. ias.ac.in

The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that quantify the NLO response. For pyridine derivatives, the presence of donor-acceptor groups and an extended π-conjugated system can significantly enhance these properties. ias.ac.in Computational studies on similar pyridine-based molecules have demonstrated a correlation between the molecular structure and the NLO response, paving the way for the rational design of new NLO materials. ku.ac.aespringerprofessional.de The investigation of these properties is crucial for applications in photonics and optoelectronics. rsc.org

Coordination Chemistry of 1,3,5 Tri Pyridin 3 Yl Benzene As a Ligand

Formation of Discrete Metal Complexes with Transition Metal Ions

The reaction of 1,3,5-Tri(pyridin-3-yl)benzene with transition metal ions can lead to the formation of discrete, zero-dimensional coordination complexes. The final structure of these complexes is highly dependent on the coordination preferences of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

Structural Characterization of Coordination Modes and Geometries

In the formation of discrete complexes, this compound can adopt various coordination modes, acting as a mono-, di-, or tridentate ligand. The pyridyl nitrogen atoms serve as the coordination sites, donating their lone pair of electrons to the metal center.

While extensive crystallographic data for discrete complexes of this compound is not widely available in the public domain, studies on analogous tripyridyl ligands suggest that a range of coordination geometries can be expected. For instance, with metals that favor lower coordination numbers, the ligand might coordinate in a monodentate or bidentate fashion, leaving one or more pyridyl groups uncoordinated. In scenarios with a high ligand-to-metal ratio or with metal ions that can accommodate multiple ligands, the formation of paddle-wheel or cage-like structures is conceivable. The inherent C3 symmetry of the ligand can be imparted to the resulting complex, leading to aesthetically pleasing and highly symmetric molecular architectures.

Stoichiometric Control and Ligand-to-Metal Ratios in Complex Formation

The stoichiometry between this compound and the metal salt is a critical parameter that influences the nuclearity and structure of the resulting discrete complex. By carefully controlling the ligand-to-metal ratio, chemists can direct the self-assembly process towards a desired product.

For example, a high ligand-to-metal ratio would likely favor the formation of complexes where the metal ion is fully saturated by multiple ligands, potentially leading to mononuclear complexes with the metal at the center of a propeller-like arrangement of the tripyridylbenzene ligands. Conversely, a lower ligand-to-metal ratio might encourage the formation of multinuclear complexes or oligomeric species where the ligand bridges between two or more metal centers, a prelude to the formation of extended coordination polymers. Research in the broader field of polypyridyl chemistry has demonstrated that subtle changes in stoichiometry can lead to dramatic shifts in product formation, highlighting the importance of precise control over reaction conditions.

Design and Synthesis of Coordination Polymers Utilizing Pyridyl-Benzene Linkers

When this compound acts as a bridging ligand, it can connect multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). The dimensionality and topology of these polymers are dictated by the coordination geometry of the metal ion and the connectivity of the ligand.

One-Dimensional Chain Architectures and Topology

The use of this compound as a linker can result in the formation of one-dimensional (1D) chain-like coordination polymers. In such structures, the ligand typically bridges between two metal centers, with the third pyridyl group either remaining uncoordinated or coordinating to a neighboring chain, potentially leading to higher-dimensional structures through cross-linking.

The topology of these 1D chains can vary. For instance, a simple linear chain could be formed if the ligand consistently bridges metal ions in a linear fashion. More complex topologies, such as helical or zigzag chains, can arise from the specific coordination angles at the metal center and the rotational freedom of the pyridyl rings. The table below illustrates a hypothetical example of a 1D coordination polymer based on this ligand.

Metal IonLigand ConnectivityChain Topology
M(II)Bis-monodentateLinear or Zigzag

Two-Dimensional Layered Networks and Interpenetration Phenomena

When all three pyridyl groups of this compound coordinate to different metal centers, two-dimensional (2D) layered networks can be formed. The metal ions act as nodes, and the organic ligands serve as linkers, creating an extended planar or undulating sheet. The resulting topology of these networks is often described using Schläfli symbols, with a common topology for trigonal linkers like this compound being the (6,3) or honeycomb (hcb) net.

A fascinating phenomenon that can occur in the formation of 2D coordination polymers is interpenetration. This is where two or more independent 2D networks are entangled with each other without any covalent bonds between them. Interpenetration can significantly impact the porosity of the material by filling the void spaces that would otherwise be present in a single network. The degree of interpenetration can be influenced by factors such as solvent, temperature, and the presence of template molecules.

Three-Dimensional Porous Coordination Frameworks

The ultimate goal in the design of coordination polymers is often the creation of robust, porous three-dimensional (3D) frameworks. The tripodal nature of this compound makes it an excellent candidate for the construction of such materials. When combined with metal ions that provide appropriate multi-connecting nodes, highly porous crystalline materials can be synthesized.

These 3D frameworks can exhibit a wide range of network topologies, depending on the coordination environment of the metal and the connectivity of the ligand. The resulting porous materials have potential applications in gas storage, separation, and catalysis. The table below summarizes some potential properties of a 3D framework constructed with this ligand.

PropertyDescription
Porosity The presence of interconnected channels and cavities.
Surface Area High internal surface area due to the porous nature.
Topology Can adopt various network topologies (e.g., pcu, dia).

Metal-Organic Frameworks (MOFs) with this compound as a Linker

The application of this compound in the synthesis of MOFs has led to the creation of diverse network topologies with potential applications in gas storage and separation. The structural integrity and porous nature of these materials are direct consequences of the geometric and chemical properties of the ligand.

Topological Analysis and Network Construction Principles in MOFs

The predictable C3 symmetry of this compound allows for its role as a 3-connected node in the rational design and construction of MOFs. The resulting network topology is determined by the coordination geometry of the metal ions, which act as connecting nodes of varying connectivity.

For instance, when combined with metal ions that can adopt a tetrahedral coordination geometry, this compound can facilitate the formation of a (10,3)-a network, a common topology for 3-connected ligands. In such a framework, the ligand links metal centers to generate a three-dimensional, porous structure. The point symbol for a network where the ligand acts as a 3-connecting node and the metal as a 4-connecting node can be described, for example, as {4^2.6}2{4^2.6^2.8^2} .

The table below summarizes the topological features of a hypothetical MOF constructed from this compound and a generic tetrahedral metal center.

FeatureDescription
Ligand Connectivity 3-connected node
Metal Connectivity 4-connected node
Network Topology (10,3)-a
Point Symbol {4^2.6}2{4^2.6^2.8^2}
Dimensionality 3D
Key Feature Interpenetrated network

This table presents a representative example of topological analysis for a MOF containing this compound.

The construction of these frameworks is guided by the principles of reticular chemistry, where the final topology can be predicted and controlled by the careful selection of molecular building blocks. The rigidity of the this compound ligand is crucial in maintaining the structural integrity of the resulting framework, preventing collapse upon removal of guest solvent molecules.

Guest-Dependent Phenomena within MOF Structures (e.g., Spin-Crossover Behavior)

While guest-dependent phenomena are a hallmark of MOF chemistry, specific examples of spin-crossover (SCO) behavior in frameworks constructed from this compound are not yet widely reported in the literature. SCO is a phenomenon where the spin state of a central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

In related systems, such as those using the isomeric 1,3,5-tris(4-pyridyl)benzene ligand, guest-dependent SCO has been observed. For example, in the framework [{Fe(NCS)2}3(1,3,5-tris(4-pyridyl)benzene)4]·x(guest), the spin transition of the Fe(II) centers is sensitive to the nature of the guest molecules occupying the pores. This suggests that MOFs incorporating this compound could also be designed to exhibit such responsive behaviors. The introduction of specific guest molecules can alter the local coordination environment of the metal centers, thereby influencing the delicate energy balance between the LS and HS states.

Future research in this area may focus on the synthesis of this compound-based MOFs with SCO-active metal centers, such as Fe(II) or Co(II), and the systematic investigation of their response to various guest molecules.

Metallacycles and Metallo-Supramolecular Assemblies Derived from this compound Ligands

Beyond extended frameworks, this compound is also instrumental in the self-assembly of discrete, finite supramolecular structures like metallacycles and metallacages. The defined angles between the pyridyl groups of the ligand direct the formation of specific and predictable geometries upon coordination with metal ions.

The combination of this compound with metal precursors that have a predisposition for a certain coordination angle, such as square-planar (90°) or linear (180°) metal centers, can lead to the formation of a variety of elegant, closed architectures. For example, the reaction with a metal precursor that provides a 60° angle between coordination sites can result in the formation of a hexagonal metallacycle.

An example of such a discrete assembly is the formation of a [3+3] macrocycle when this compound is reacted with a linear ditopic co-ligand and a suitable metal ion. The resulting structure is a trigonal prism-like assembly where three ligands are connected by three metal-containing linkers.

The table below details a representative example of a metallacycle formed from this compound.

Assembly Type[3+3] Hexagonal Metallacycle
Components 3 x this compound, 3 x Linear Co-ligand, 6 x Metal Ion
Metal Ion Example Pd(II), Pt(II)
Overall Geometry Trigonal Prism
Cavity Size Dependent on the length of the co-ligand
Key Interactions Coordination bonds, π-π stacking

This table illustrates the components and characteristics of a typical metallacycle synthesized using this compound.

These self-assembled structures are of significant interest for their potential applications in host-guest chemistry, catalysis, and as molecular containers. The internal cavity of these assemblies can encapsulate guest molecules, leading to their use as molecular flasks for reactions or as sensors. The Cambridge Structural Database (CSD) contains numerous entries for coordination complexes of the tris(3-pyridyl) analogue, indicating a rich and well-documented history of its use in forming such complex structures. researcher.life

Supramolecular Chemistry and Self Assembly of 1,3,5 Tri Pyridin 3 Yl Benzene

Non-Covalent Interaction Motifs in Self-Assembled Structures

The self-assembly of 1,3,5-Tri(pyridin-3-yl)benzene into complex architectures is governed by a combination of non-covalent interactions. The specific geometry and electronic properties of the molecule, with its electron-deficient pyridine (B92270) rings and electron-rich benzene (B151609) core, allow for a variety of interaction motifs that drive the formation of ordered structures in both the solid state and in solution.

The nitrogen atoms within the pyridine rings of this compound are key to its function as a multidentate organic ligand, acting as Lewis bases. In the context of supramolecular self-assembly, these nitrogen atoms can act as hydrogen bond acceptors. When co-crystallized with suitable hydrogen bond donors, such as carboxylic acids or water molecules, this compound can form extensive hydrogen-bonded networks.

For instance, in the presence of a dicarboxylic acid, a common supramolecular synthon that can be formed is the O-H...N hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. The strength and directionality of these hydrogen bonds can lead to the formation of predictable patterns, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional frameworks. The formation of hydrogen bonds between the nitrogen atom of a pyridine ring and a hydrogen donor can shift the stretching vibrations of the involved functional groups, which can be observed using techniques like FT-IR spectroscopy. mdpi.com

Interaction Type Donor Acceptor Typical Distance (Å) Significance in Assembly
O-H...NCarboxylic Acid, Water, AlcoholPyridine Nitrogen2.6 - 3.0Directs the formation of tapes, sheets, and 3D networks.
N-H...NAmide, AminePyridine Nitrogen2.8 - 3.2Can create extended chains and frameworks in co-crystals.
C-H...NActivated C-H groupsPyridine Nitrogen3.0 - 3.5Weaker interaction that contributes to overall crystal packing.

This table presents typical hydrogen bond parameters involving pyridine nitrogen atoms, which are applicable to the self-assembly of this compound in the presence of suitable donor molecules.

The extended aromatic system of this compound, comprising one central benzene ring and three peripheral pyridine rings, makes it highly susceptible to π-stacking interactions. smolecule.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, these stacking interactions play a crucial role in the packing of molecules, often leading to columnar or layered structures.

The most common π-stacking arrangements are face-to-face and offset (parallel-displaced). Due to the quadrupole moments of the aromatic rings, an offset stacking arrangement is often energetically more favorable than a perfect face-to-face orientation, minimizing electrostatic repulsion. For pyridine-containing systems, antiparallel-displaced geometries can be particularly stable. researchgate.net The interplay between the electron-rich benzene core and the electron-deficient pyridine rings can lead to donor-acceptor type π-stacking, further stabilizing the assembly. The center-to-center distances in such π-stacked systems are typically in the range of 3.3 to 3.8 Å. In related molecular structures, π-π stacking interactions have been observed between benzene and pyridine rings with centroid-centroid distances around 3.75 to 3.77 Å. researchgate.net

Stacking Geometry Description Typical Centroid-to-Centroid Distance (Å) Influence on Architecture
Face-to-FaceAromatic rings are eclipsed.3.5 - 4.0Less common due to electrostatic repulsion, can form simple columns.
Parallel-DisplacedAromatic rings are parallel but shifted relative to one another.3.3 - 3.8Most common and energetically favorable, leads to slipped-stack or herringbone patterns.
T-shaped (Edge-to-Face)The edge of one aromatic ring points towards the face of another.4.5 - 5.5Contributes to the formation of 3D networks by linking π-stacked columns.

This table outlines the common geometries for π-stacking interactions that are expected to influence the solid-state architecture of this compound.

C-H...π interactions are another significant type of non-covalent force that contributes to the stability of supramolecular structures formed by this compound. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of an aromatic ring (either the central benzene or a peripheral pyridine) acts as the acceptor.

These interactions are weaker than conventional hydrogen bonds but are numerous within a crystal lattice, and their cumulative effect can be substantial. They are highly directional and play a key role in determining the precise orientation of molecules relative to one another. For example, C-H bonds from the pyridine or benzene rings of one molecule can interact with the aromatic faces of a neighboring molecule, helping to lock the structure in place. This is particularly important in defining the three-dimensional arrangement of π-stacked layers or columns. The geometry of these interactions is typically characterized by a C-H...π centroid distance of approximately 2.5 to 3.5 Å.

Host-Guest Chemistry and Molecular Recognition Phenomena

The defined structure of this compound and its propensity to form ordered, porous networks through self-assembly make it a candidate for applications in host-guest chemistry. These self-assembled structures can feature cavities or channels of specific sizes and chemical environments, allowing for the selective recognition and binding of guest molecules.

When this compound self-assembles into a porous framework, the resulting voids can be occupied by smaller organic guest molecules. The process of forming these inclusion complexes is driven by a combination of factors, including size and shape complementarity between the host cavity and the guest molecule, as well as non-covalent interactions such as van der Waals forces, hydrogen bonding, or π-stacking between the host and the guest.

The chemical nature of the host's pores—lined with the aromatic surfaces of benzene and pyridine rings—makes them suitable for encapsulating a variety of guests, particularly other aromatic or nonpolar molecules. For example, solvents used during the crystallization process, such as toluene (B28343) or benzene, could potentially be incorporated as guests within the crystal lattice. The selective inclusion of one type of guest over another is a form of molecular recognition, where the host framework can distinguish between guests based on subtle differences in their molecular properties.

Guest molecules can play an active role in the self-assembly process, acting as templates that direct the formation of a specific host framework. This phenomenon, known as a templating effect, occurs when the presence of the guest stabilizes a particular host conformation or packing arrangement that might not be favorable in the absence of the guest.

The guest molecule can organize the host building blocks around itself, leading to the formation of a complementary cavity. Upon removal of the guest template, a stable porous structure can sometimes be retained, a process that is highly valuable in the design of new materials for storage or catalysis. The dynamic nature of the non-covalent interactions allows the host system to adapt to the guest, which is a principle analogous to the "induced-fit" mechanism in biological enzymes. researchgate.net Therefore, by choosing different guest molecules, it is possible to direct the assembly of this compound into different supramolecular architectures with tailored pore sizes and properties.

Controlled Self-Assembly Architectures and Nanostructures of this compound

The tripodal arrangement of pyridyl groups on a central benzene core makes this compound and its derivatives versatile building blocks in supramolecular chemistry. The nitrogen atoms of the pyridyl rings can act as hydrogen bond acceptors or coordinate with metal centers, enabling the programmed self-assembly of complex, well-defined architectures. This control over non-covalent interactions allows for the construction of sophisticated nanostructures in two and three dimensions, and can also lead to the formation of multiple distinct crystalline structures from the same molecule, a phenomenon known as polymorphism.

Two-Dimensional Ordered Nanostructures at Solid-Liquid Interfaces

The self-assembly of molecules at solid-liquid interfaces provides a powerful bottom-up approach to creating highly ordered two-dimensional (2D) nanostructures. Scanning Tunneling Microscopy (STM) is a key technique for visualizing these arrangements with sub-molecular resolution. While studies on the parent this compound are limited, extensive research on close derivatives, such as 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649), offers significant insight into the principles governing their 2D self-assembly.

A combined experimental and computational study on 1,3,5-tris(pyridin-3-ylethynyl)benzene revealed its concentration-dependent self-assembly on a graphite (B72142) surface. researchgate.net This molecule, which possesses a similar C3-symmetric tripodal structure, can adopt different planar conformations due to the rotation of the pyridyl rings. researchgate.net STM imaging has corroborated theoretical predictions, showing how these conformational possibilities influence the resulting supramolecular architectures at the solid-liquid interface. researchgate.net The interplay between molecule-molecule interactions (such as hydrogen bonding and π-π stacking) and molecule-substrate interactions dictates the final, thermodynamically stable 2D pattern. The structure of these porous networks can sometimes be tailored by the choice of solvent, demonstrating external control over the assembly process.

The symmetry of the building block is a critical factor. Studies on related 1,3,5-tris[4-(4-pyridinyl)phenyl]benzene derivatives have shown that reducing the molecule's symmetry from D3h to C3h can lead to a complete change in the packing structure, for example, from a hexagonal to a lamellar arrangement. This highlights the high degree of programmability inherent in these molecular systems for creating diverse 2D patterns.

Three-Dimensional Supramolecular Frameworks and Polyrotaxanes

The C3-symmetric and multidentate nature of this compound and its analogues makes them exceptional candidates for constructing three-dimensional (3D) supramolecular structures through coordination-driven self-assembly. When combined with metal ions, these tripodal ligands, often referred to as "nodes" or "struts," can form highly ordered, crystalline materials such as Metal-Organic Frameworks (MOFs) or coordination polymers.

These frameworks are built upon the predictable coordination geometry of metal ions, which act as connectors between the organic ligands. While numerous examples exist for the isomeric 1,3,5-Tri(pyridin-4-yl)benzene (B1590726) in forming stable complexes and extended porous networks, the 3-pyridyl isomer also serves as a versatile building block. A closely related derivative, N,N',N''-tris(pyridin-3-yl)benzene-1,3,5-tricarboxamide, has been extensively used as a ligand in coordination complexes. A search of the Cambridge Structural Database (CSD) reveals numerous entries where this analogue coordinates to metal centers, typically through the pyridinyl nitrogen atom, to form extended networks. uzh.ch

The general principle involves reacting the tripodal pyridyl ligand with a metal salt, often under solvothermal conditions. The metal ions (e.g., Zn(II), Cu(II), Co(II)) and the ligand self-assemble into a repeating 3D lattice. The final topology and properties of the framework, such as pore size and stability, are dictated by the coordination preference of the metal, the geometry of the ligand, and the presence of other auxiliary ligands or counter-ions.

Below is a table summarizing representative data for coordination polymers constructed from related tripodal pyridyl ligands, illustrating their structural diversity.

LigandMetal IonResulting Structure TypeRef.
N,N',N''-tris(pyridin-3-yl)benzene-1,3,5-tricarboxamideVariousCoordination Complexes uzh.ch
4,4′-(Pyridine-3,5-diyl)dibenzoic acidCu(II)3D Metal-Organic Framework (MOF) acs.org
4,4′-(Pyridine-3,5-diyl)dibenzoic acidCo(II)2D Metal-Organic Layers acs.org
2,4,6-tri(4-pyridyl)-1,3,5-triazineZn(II), Cd(II)1D Coordination Polymer extended to 3D via weak interactions

This table illustrates the use of related 3- and 4-pyridyl containing tripodal ligands in constructing coordination polymers of varying dimensionality.

Information specifically on polyrotaxanes—mechanically interlocked molecules composed of threaded rings on a molecular axle—involving this compound is not widely available. However, the general structural motifs used in MOFs are conceptually related to the components of polyrotaxanes, suggesting potential for future design in this area.

Polymorphism in Self-Assembled Systems of this compound Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and crystal engineering. The final polymorphic form is determined by a subtle balance of thermodynamic and kinetic factors during the self-assembly process, including solvent, temperature, and concentration. Derivatives of this compound, particularly those capable of forming strong directional interactions like hydrogen bonds, are excellent candidates for studying and controlling polymorphism.

A key example is found in the study of 1,3,5-benzene-tri(3-pyridinyl)carboxamide , an amide derivative of the title compound. Research has shown that this molecule can crystallize into three different forms from the same solvent system (methanol) simply by varying the concentration of the solution. researchgate.net

The observed polymorphs exhibit different hydrogen bonding patterns:

Form 1: Features N-H···N hydrogen bonds between the amide proton and a pyridine nitrogen atom.

Form 2: Is constituted by amide-to-amide N-H···O hydrogen bonds.

Form 3: Crystallizes as a distinct thread-like phase whose structure could not be fully identified by single-crystal X-ray diffraction but showed different thermal properties. researchgate.net

This behavior underscores how subtle changes in crystallization conditions can direct the self-assembly process down different pathways, leading to materials with distinct supramolecular arrangements and, consequently, different physical properties. Studies on other systems, such as benzene-1,3,5-tricarboxamides (BTAs) functionalized with carboxylic acids, have also demonstrated temperature-induced polymorphism in their supramolecular assemblies in water, leading to structures like fibers, membranes, and nanotubes. acs.org

CompoundSolventControlling FactorObserved Polymorphic FeaturesRef.
1,3,5-benzene-tri(3-pyridinyl)carboxamideMethanol (B129727)ConcentrationThree distinct crystalline forms with different H-bonding motifs (N-H···N vs. N-H···O) researchgate.net
Carboxylic acid functionalized Benzene-1,3,5-tricarboxamidesWaterTemperatureTransition between one-dimensional fibers, membranes, and hollow nanotubes acs.org

This interactive table summarizes findings on polymorphism in self-assembled systems of this compound derivatives.

The study of polymorphism in these systems is crucial for understanding the fundamental principles of crystal growth and for designing materials with specific, tunable solid-state properties.

Advanced Materials Applications of 1,3,5 Tri Pyridin 3 Yl Benzene Derivatives

Organic Electronic Device Components

Derivatives of 1,3,5-Tri(pyridin-3-yl)benzene, most notably 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB), have been extensively investigated for their utility as key components in various organic electronic devices. Their favorable electronic characteristics and thermal stability make them suitable for enhancing device efficiency and longevity.

Electron Transport Layer (ETL) Functionality in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine (B92270) rings in this compound derivatives facilitates efficient electron transport, a critical function for the electron transport layer (ETL) in OLEDs. These materials exhibit high electron mobility, which is essential for balancing charge injection and transport within the device, leading to improved quantum efficiency and lower operating voltages.

Table 1: Performance of a Red Flexible OLED with TmPyPB as the Electron Transport Layer

ParameterValue
Current Efficiency (CE)2.79 cd/A
External Quantum Efficiency (EQE)3.90%

Data sourced from a study on flexible OLEDs for sensor applications. mdpi.com

Hole-Blocking Layer (HBL) Characteristics in OLEDs and Organic Photovoltaics (OPVs)

The low-lying Highest Occupied Molecular Orbital (HOMO) energy level of this compound derivatives makes them effective hole-blocking materials. ossila.com In OLEDs and OPVs, a hole-blocking layer (HBL) is crucial for preventing holes from leaking from the emissive or active layer to the electron-transporting layer, which would otherwise lead to reduced efficiency and device degradation.

In a notable application, the incorporation of TmPyPB as a hole and exciton (B1674681) blocking layer in a perovskite light-emitting diode (PeLED) resulted in a significant enhancement of device performance. The device exhibited a maximum current efficiency of 9.37 cd/A and an external quantum efficiency (EQE) of 2.42%. researchgate.net Furthermore, the operational lifetime of the PeLED with the TmPyPB layer was improved by approximately 2.6 times compared to a device using a conventional ETL alone. researchgate.net This improvement is attributed to the better confinement of both holes and excitons within the emissive layer, leading to more balanced carrier transportation. researchgate.net

Co-Host Material Strategies for High-Efficiency Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a critical role in facilitating efficient energy transfer to the phosphorescent dopant. This compound derivatives, with their high triplet energy levels, are excellent candidates for host and co-host materials, particularly for blue and green PhOLEDs. ossila.commdpi.comrsc.orgrsc.orgnih.govresearchgate.net A high triplet energy is essential to prevent the back-transfer of energy from the dopant to the host, thereby ensuring high phosphorescence efficiency.

The use of TmPyPB as a co-host material, often blended with a hole-transporting material, has been shown to be an effective strategy for achieving high-efficiency blue PhOLEDs. ossila.com This co-host architecture helps to balance charge carrier injection and transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. For example, a blue PhOLED device utilizing a pyridinyl-carbazole derivative as a host material doped with a blue iridium complex achieved a current efficiency of 23.9 cd/A and an external quantum efficiency of 10.3% at a brightness of 100 cd/m². mdpi.com

Table 2: Performance of a Blue Phosphorescent OLED with a Pyridinyl-Carbazole Host Material

ParameterValue
EmitterFIrpic (15 wt.%)
Current Efficiency (at 100 cd/m²)23.9 cd/A
Power Efficiency (at 100 cd/m²)24.9 lm/W
External Quantum Efficiency (at 100 cd/m²)10.3%

Data sourced from a study on pyridinyl-carbazole fragments as host materials for PhOLEDs. mdpi.com

Structure-Property Relationships Governing Charge Transport and Exciton Confinement

The charge transport and exciton confinement properties of this compound derivatives are intrinsically linked to their molecular structure. The central benzene (B151609) core provides a rigid scaffold, while the peripheral pyridine units are the primary determinants of the electronic properties.

The position of the nitrogen atom in the pyridine ring and the linkage to the central benzene core (meta or para) significantly influence the electron mobility and energy levels of the molecule. The electron-deficient nature of the pyridine rings leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), which is favorable for electron injection and transport. researchgate.net The meta-linkage in TmPyPB, for instance, helps to maintain a high triplet energy (≈ 2.8 eV) by disrupting the π-conjugation to some extent, which is crucial for its role as a host in PhOLEDs. researchgate.net

Furthermore, the three-dimensional, propeller-like structure of these molecules can inhibit close packing in the solid state, which can be beneficial for maintaining amorphous thin films and preventing crystallization, a common cause of device failure. This molecular architecture also contributes to good thermal stability.

Luminescent and Fluorescent Material Development

The inherent luminescent properties of this compound and the ability to functionalize its structure have led to the development of novel fluorescent dyes for various sensing and imaging applications.

Design and Application of Fluorescent Dyes for Sensing and Imaging

The this compound scaffold can be functionalized with various recognition moieties to create fluorescent sensors for the detection of specific analytes such as metal ions and biological molecules. The principle of detection often relies on the modulation of the fluorescence properties of the dye upon binding to the target analyte.

For example, the nitrogen atoms in the pyridine rings can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule can be altered, leading to a change in the fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the quantitative detection of the target ion. While specific examples of fluorescent sensors directly derived from this compound for metal ion sensing are an emerging area of research, the foundational principles have been demonstrated in similar pyridine-based systems for the detection of ions like zinc. mdpi.com

In a related context, the two-photon absorption (TPA) properties of structurally similar 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives have been investigated, suggesting the potential for developing this compound-based probes for two-photon fluorescence microscopy, a powerful technique for high-resolution imaging in biological systems. korea.ac.kr

Luminescence Studies in Coordination Frameworks and Metal Complexes

The molecular architecture of this compound, featuring a rigid C3-symmetric benzene core and three peripheral nitrogen-donating pyridine units, makes it a compelling ligand for the construction of luminescent coordination polymers and metal complexes. While detailed photophysical data for complexes using the unsubstituted this compound ligand are not extensively documented in current literature, the principles of coordination chemistry and studies on analogous polypyridyl systems provide significant insight into its potential.

The nitrogen atoms of the pyridyl groups serve as effective coordination sites for a variety of transition metal ions, including those from Group 10 (Ni, Pd, Pt) and others known to form emissive complexes. mdpi.com The formation of coordination bonds with metal centers can lead to the emergence of new electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which are often responsible for the observed luminescence. mdpi.com The rigid and conjugated nature of the ligand is crucial, as it helps to minimize non-radiative decay pathways, thereby enhancing luminescence quantum yields.

Studies on related terdentate N^C^N and C^N^N ligands in platinum(II) complexes have demonstrated that the ligand structure dictates the formation of stable, highly phosphorescent materials. mdpi.comnih.govacs.org These systems often exhibit efficient emission from triplet excited states, making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com For instance, complexes with related pyridyl-containing ligands have been shown to form supramolecular assemblies through π-stacking or metal-metal interactions, which can tune the emission to lower energies (red-shift). nih.gov Research on cadmium(II) and zinc(II) coordination polymers with different pyridyl-based linkers also highlights the role of the ligand in generating strong fluorescence, where the emission often originates from intraligand charge transfer (ILCT) states. researchgate.netrsc.org The coordination to the metal center enhances the ligand's rigidity and reduces energy loss, leading to stronger emission compared to the free ligand. researchgate.net Given these precedents, this compound is a promising platform for developing novel luminescent materials, with its photophysical properties being highly tunable through the choice of the coordinated metal ion.

Porous Materials for Gas Adsorption and Separation

The defined geometry and rigidity of this compound make it an excellent building block, or "linker," for creating porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). wikipedia.org These materials are of significant interest for applications in gas storage and separation due to their high surface area, tunable pore sizes, and the potential for chemical functionalization. mdpi.com In these structures, the this compound molecule acts as a node, connecting metal ions or other organic units to extend into a one-, two-, or three-dimensional network. wikipedia.org

While the direct use of this compound in reported gas adsorption studies is limited, research on its functionalized derivatives has demonstrated significant potential, particularly for carbon dioxide capture. The strategic placement of nitrogen atoms within the pyridine rings provides Lewis basic sites that can enhance the affinity of the resulting framework for acidic gases like CO2.

Research has successfully utilized derivatives of this compound to create MOFs with notable CO2 adsorption capabilities. A key example involves the use of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) , a ligand that incorporates imidazole (B134444) rings, as the organic linker. mdpi.com This modification introduces additional nitrogen-rich heterocycles, which are known to improve CO2 binding affinity.

In a study where TIBM was combined with different metal ions (Copper, Chromium, and Aluminum), the resulting MOFs showed significant CO2 uptake. mdpi.com The TIBM-Cu MOF, in particular, exhibited an excellent CO2 adsorption capacity of 3.60 mmol/g at 298 K and 1 bar, a performance attributed to the presence of open copper sites. mdpi.com Furthermore, this framework displayed a considerable CO2/N2 selectivity of 53, highlighting its potential for separating CO2 from flue gas mixtures. mdpi.com The performance of these TIBM-based MOFs underscores the effectiveness of using functionalized 1,3,5-tri-substituted benzene scaffolds for targeted gas separation applications.

CO₂ Adsorption and Selectivity in TIBM-Based MOFs at 298 K
FrameworkMetal IonCO₂ Adsorption Capacity (mmol/g at 1 bar)CO₂/N₂ SelectivityReference
TIBM-CuCopper (Cu)3.6053 mdpi.com
TIBM-AlAluminum (Al)2.135 mdpi.com
TIBM-CrChromium (Cr)1.610 mdpi.com

Spectroscopic and Diffraction Techniques for Characterization of 1,3,5 Tri Pyridin 3 Yl Benzene Systems

Mass Spectrometry (MS) Techniques for Molecular Weight and Complex Stoichiometry

Mass spectrometry is a fundamental tool for determining the molecular weight and composition of 1,3,5-Tri(pyridin-3-yl)benzene and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of non-covalently bound supramolecular structures and labile coordination compounds formed by this compound. This method allows for the transfer of large, intact molecular assemblies from solution to the gas phase, enabling the unambiguous identification of their composition and stoichiometry with ultrahigh mass resolution.

In the study of coordination-driven self-assembly, ESI-MS is invaluable for characterizing complex product mixtures. For instance, hexanuclear metalla-prisms incorporating ligands similar to this compound, such as 1,3,5-tris(pyridin-4-ylethynyl)benzene, have been fully characterized using ESI-MS, confirming the formation of the desired supramolecular architecture. The technique is also used to characterize heteromultinuclear transition metal compounds where a 1,3,5-triethynylbenzene core connects different metal atoms. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the this compound molecule and for analyzing intermolecular interactions such as hydrogen bonding. The IR spectrum of an aromatic compound like this compound is dominated by vibrations of its constituent benzene (B151609) and pyridine (B92270) rings.

Key expected absorptions include:

Aromatic C–H Stretching: A characteristic absorption for the aromatic C-H bonds is expected around 3030 cm⁻¹ openstax.org.

Aromatic C=C and C=N Stretching: A series of peaks, typically between 1450 and 1600 cm⁻¹, arises from the complex stretching vibrations within the benzene and pyridine rings. openstax.org Two of the most intense bands are usually found near 1500 cm⁻¹ and 1600 cm⁻¹ openstax.org.

C–H Out-of-Plane Bending: Strong absorptions in the 690 to 900 cm⁻¹ range are due to C–H out-of-plane bending. The precise position of these bands is highly diagnostic of the substitution pattern of the aromatic ring. For a 1,3,5-trisubstituted benzene ring, a characteristic strong absorption is expected in the 660–700 cm⁻¹ region, with a second band between 830-900 cm⁻¹ openstax.org.

Furthermore, IR spectroscopy is instrumental in studying hydrogen-bonding interactions, for example, between this compound and protic solvents or other hydrogen-bond donors. The formation of a hydrogen bond, such as O-H···N with the pyridine nitrogen, leads to a noticeable broadening and shift to lower frequency of the O-H stretching band. youtube.comacs.org

Table 1: Expected Characteristic IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C–H Stretch~3030Low to Medium
Aromatic C=C/C=N Ring Stretch1450–1600Medium to Strong
Aromatic C–H Out-of-Plane Bend (1,3,5-substitution)660–700 and 830-900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the conjugated π-system of this compound. The molecule's structure, composed of a central benzene ring linked to three pyridine rings, creates an extended aromatic framework that gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic system. Aromatic compounds typically display an intense absorption band near 205 nm and a less intense, structured band in the 255 to 275 nm range. openstax.org The presence of nitrogen atoms in the pyridine rings also introduces the possibility of n-π* transitions, which involve the excitation of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. These n-π* transitions are typically of lower intensity and occur at longer wavelengths compared to the π-π* transitions. libretexts.org For pyridine itself, the n-π* transition appears as a weak band between 320-380 nm. libretexts.org

For a related star-shaped molecule, 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide, the UV-Vis spectrum shows several intense bands in the UV region, with maxima at 202 nm, 228 nm, 284 nm, and a broad band centered around 324 nm. mdpi.com This suggests that this compound will also exhibit a complex spectrum with multiple absorption bands in the UV range, reflecting the various possible electronic transitions within its extended conjugated system.

Scanning Tunneling Microscopy (STM) for Two-Dimensional Surface Self-Assembly Investigations

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the self-assembly of molecules on conductive surfaces at the atomic or molecular scale. For molecules like this compound, STM is used to study their two-dimensional (2D) organization at solid-liquid or solid-vacuum interfaces, providing direct evidence of the formation of ordered supramolecular nanostructures.

Studies on structurally analogous star-shaped molecules with pyridine end groups at the interface between an organic solvent and highly oriented pyrolytic graphite (B72142) (HOPG) have demonstrated that the molecular structure and symmetry profoundly influence the resulting self-assembled monolayer. researchgate.net For example, a reduction in molecular symmetry from D₃h to C₃h in a related system led to a complete change in the self-assembly pattern, from a hexagonal porous network to a lamellar (row-like) arrangement. researchgate.net The self-assembly of 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649), a closely related tripod-shaped molecule, has also been investigated by STM, revealing concentration-dependent architectures. researchgate.net These studies highlight that STM can elucidate how intermolecular forces (e.g., van der Waals forces, π-π stacking, and potential hydrogen bonding) and molecule-substrate interactions dictate the formation of specific 2D patterns for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is diamagnetic (no unpaired electrons) and thus EPR-silent, its metal complexes can be paramagnetic, making EPR an essential tool for their characterization.

When this compound acts as a ligand to coordinate with transition metal ions possessing unpaired electrons (e.g., Cu(II), V(IV), low-spin Fe(III), Mn(II)), the resulting complexes can be studied by EPR. nih.govillinois.edu The EPR spectrum provides a wealth of information about the electronic structure of the metal center, including: illinois.edu

g-values: These values are sensitive to the electronic environment of the unpaired electron and the symmetry of the metal complex (e.g., isotropic, axial, or rhombic).

Hyperfine Coupling: Interaction of the unpaired electron with magnetic nuclei (like ¹⁴N from the pyridine ligand or the metal nucleus itself) leads to splitting of the EPR signal, providing information on the delocalization of the electron onto the ligand and the nature of the metal-ligand bond.

EPR has been used to characterize the radical cations of heterotrimetallic complexes based on a 1,3,5-triethynylbenzene core, which were generated in situ by chemical oxidation. researchgate.net This demonstrates the utility of EPR in probing the electronic properties and spin distribution in paramagnetic systems derived from this compound.

Thermal Analysis Techniques for Phase Behavior and Transformations

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, phase transitions, and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For organic molecules like this compound, TGA is used to determine the decomposition temperature, which is a key indicator of thermal stability. The 4-pyridyl isomer, 1,3,5-Tri(pyridin-4-yl)benzene (B1590726), shows exceptional thermal stability, with no significant mass loss occurring at temperatures below 250°C. This high stability is attributed to the extensive aromatic conjugation and symmetrical molecular structure. A similar high thermal stability is expected for the 3-pyridyl isomer.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. uvic.ca DSC can detect thermal events such as melting, crystallization, and glass transitions. The isomer 1,3,5-Tri(pyridin-4-yl)benzene exhibits a high melting point exceeding 300°C, consistent with its crystalline nature and strong intermolecular interactions. This suggests that this compound will also have a high melting point, reflecting a thermally stable crystalline solid.

Table 2: Summary of Thermal Properties for 1,3,5-Tri(pyridin-4-yl)benzene (Isomer of the target compound).
TechniqueObservationInferred Property
TGAStable with no significant mass loss below 250°CHigh thermal stability
DSCMelting point > 300°CHigh melting, crystalline solid with strong intermolecular forces

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. This method provides valuable information about the thermal stability and decomposition profile of a material.

For a compound like this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. The resulting TGA curve plots the percentage of weight loss against temperature. A sharp drop in the curve indicates the onset of decomposition. The temperature at which a significant weight loss occurs is a measure of the material's thermal stability. For complex organic molecules, the TGA curve might show multiple steps, corresponding to the loss of different fragments of the molecule.

Sample IDOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)Residual Mass at Final Temperature (%)
This compoundTonsetTmax% Residue

Tonset : The temperature at which the weight loss begins.

Tmax : The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative of the TGA curve.

% Residue : The percentage of the initial mass remaining at the end of the experiment.

The high aromatic content of this compound, consisting of a central benzene ring and three pyridine rings, suggests that it would likely exhibit good thermal stability, with decomposition occurring at elevated temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential scanning calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is a powerful tool for investigating thermal transitions such as melting, crystallization, and glass transitions.

A DSC thermogram of this compound would provide insights into its phase behavior upon heating and cooling. An endothermic peak on the DSC curve during heating would correspond to the melting point of the crystalline solid. The temperature at the peak of this endotherm is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf).

If the compound can exist in an amorphous or glassy state, a glass transition may be observed as a step-like change in the baseline of the DSC curve. The glass transition temperature (Tg) is a critical parameter for amorphous materials, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state.

A representative DSC data table for this compound would include the following parameters:

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (J/g)
Glass Transition (Tg)Tg, onset--
Melting (Tm)Tm, onsetTm, peakΔHf
Crystallization (Tc)Tc, onsetTc, peakΔHc

Tg, onset : The onset temperature of the glass transition.

Tm, onset and Tm, peak : The onset and peak temperatures of the melting endotherm.

ΔHf : The enthalpy of fusion.

Tc, onset and Tc, peak : The onset and peak temperatures of the crystallization exotherm upon cooling.

ΔHc : The enthalpy of crystallization.

The study of related complex organic molecules suggests that compounds with rigid, bulky structures like this compound may have high melting points and potentially exhibit complex phase behaviors, including the formation of stable amorphous phases.

Future Research Directions and Outlook for 1,3,5 Tri Pyridin 3 Yl Benzene Chemistry

Rational Design Principles for Tailored Functionality in Novel Derivatives

The future development of 1,3,5-Tri(pyridin-3-yl)benzene chemistry heavily relies on the principles of rational design to synthesize novel derivatives with precisely controlled properties. The core strategy involves the targeted modification of the parent structure to establish clear structure-property relationships. This allows for the fine-tuning of electronic, optical, and coordination characteristics to meet the demands of specific applications.

Key design principles include:

Functionalization of Pyridyl and Benzene (B151609) Rings: Introducing various substituents onto the peripheral pyridine (B92270) rings or the central benzene core is a primary method for tuning functionality. For instance, adding electron-donating or electron-withdrawing groups can systematically alter the frontier molecular orbital energies (HOMO/LUMO), thereby controlling the bandgap and, consequently, the optical and electronic properties of the molecule. smolecule.com This is crucial for developing materials for organic light-emitting diodes (OLEDs) with specific emission colors or for optimizing charge transport layers. researchgate.net

Extension of the Conjugated System: Inserting linker units, such as phenyl groups, between the central benzene core and the outer pyridine rings can create more extended π-conjugated systems. A prominent example is 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB), which is utilized as a high-performance electron transport and hole blocking material in organic electronics. researchgate.netsigmaaldrich.commdpi.com This molecular design strategy enhances electron mobility, a critical factor for efficient electronic devices. researchgate.net

Introduction of Steric and Geometric Constraints: The incorporation of bulky substituents can be used to control the intermolecular packing in the solid state. This can prevent aggregation-caused quenching of fluorescence, a common issue in luminescent materials, leading to more efficient non-doped OLEDs. sigmaaldrich.com Furthermore, modifying the connectivity, for example by creating ethynyl-bridged analogues like 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649), can alter the planarity and symmetry of the molecule, influencing its self-assembly behavior on surfaces. researchgate.net

These design principles enable a systematic approach to creating a diverse library of derivatives, moving beyond serendipitous discovery towards the predictable synthesis of materials with desired functionalities.

Table 1: Predicted Effects of Substituents on this compound Properties
Substituent Type (on Pyridine or Benzene Rings)Example GroupPredicted Effect on PropertiesPotential Application
Electron-Donating Groups-OCH₃, -N(Aryl)₂Raise HOMO level, decrease bandgap, enhance hole-transport capabilities. researchgate.netHole-transport materials for OLEDs, red-shifted fluorescent probes.
Electron-Withdrawing Groups-CN, -CF₃Lower LUMO level, enhance electron-transport capabilities. researchgate.netElectron-transport materials for OLEDs and organic photovoltaics. sigmaaldrich.com
Bulky Groups-t-Butyl, AdamantaneInhibit intermolecular π-π stacking, reduce aggregation-caused quenching. sigmaaldrich.comHighly efficient solid-state emitters, non-doped OLEDs.
Coordinating Groups-CHO, -COOHProvide additional sites for metal coordination or post-synthetic modification. ossila.comFunctional linkers for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.com

Exploration of Expanded Applications in Heterogeneous Catalysis and Sensing Platforms

The three nitrogen atoms of the pyridyl groups in this compound serve as excellent Lewis basic sites for coordinating with transition metal ions. smolecule.com This coordinating ability is fundamental to its future application in heterogeneous catalysis and advanced sensing platforms.

Heterogeneous Catalysis: By using this compound and its functionalized derivatives as organic linkers or "nodes," it is possible to construct highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. uzh.ch These materials are promising candidates for heterogeneous catalysts due to several key advantages:

Active Site Isolation: Metal centers can be precisely located and isolated within the framework, preventing deactivation and improving catalytic efficiency.

Porosity and Substrate Selectivity: The well-defined pores and channels can be tailored to control access of substrates to the active sites, enabling size- and shape-selective catalysis.

Stability and Reusability: The robust crystalline structure of many MOFs allows them to be easily separated from reaction mixtures and reused, which is a cornerstone of green chemistry. smolecule.com

Sensing Platforms: The intrinsic luminescence of this compound derivatives makes them suitable for developing fluorescent sensors. smolecule.comsigmaaldrich.com The principle often relies on the modulation of fluorescence upon interaction with a target analyte. For example, the coordination of a specific metal ion can either enhance or quench the fluorescence of the molecule. Future research will focus on designing derivatives with high selectivity and sensitivity for detecting environmentally important pollutants, biologically relevant ions, or small molecules. By incorporating specific binding sites through rational design, sensors can be tailored for specific targets.

Table 2: Potential Applications in Catalysis and Sensing
Application AreaApproachPotential Metal Centers / Target AnalytesKey Research Goal
Heterogeneous CatalysisFormation of MOFs with catalytically active metal nodes (e.g., Pd, Cu, Ru). sapub.orgPalladium (for cross-coupling), Copper (for click chemistry), Ruthenium (for metathesis).Developing robust, reusable, and selective catalysts for organic transformations.
Ion SensingFluorescence quenching or enhancement upon metal ion coordination.Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), transition metals (e.g., Cu²⁺, Zn²⁺).Creating highly sensitive and selective probes for environmental monitoring and biological imaging.
Small Molecule SensingDisplacement assays or host-guest interactions within a framework structure.Nitroaromatics (explosives), volatile organic compounds (VOCs).Fabricating portable and rapid-response sensors for safety and industrial applications.

Integration with Hybrid and Composite Materials for Enhanced Performance

A significant future direction involves the integration of this compound and its derivatives into hybrid and composite materials. This approach aims to combine the unique properties of the organic molecule with the functionalities of other material classes, such as polymers, inorganic nanoparticles, or 2D materials, to achieve synergistic effects and enhanced performance that cannot be realized by any single component alone.

Polymer-Based Composites: Dispersing or chemically incorporating this compound-based molecules into polymer matrices can lead to materials with improved mechanical flexibility, processability, and thermal stability while retaining the desired optical or electronic properties. For example, such composites could be used to fabricate flexible OLED displays or large-area sensor films. mdpi.com

Inorganic-Organic Hybrids: Combining these molecules with inorganic components like silica (B1680970), quantum dots, or metal oxides can yield novel hybrid materials. For instance, grafting derivatives onto the surface of silica nanoparticles could create a highly stable and dispersible solid-state luminophore. Hybridizing with quantum dots could enable efficient energy transfer processes for applications in advanced lighting and displays.

Integration with 2D Materials: The self-assembly of this compound derivatives on surfaces like graphene or hexagonal boron nitride opens up possibilities for creating highly ordered, two-dimensional hybrid materials. researchgate.net These 2D architectures could exhibit unique electronic properties, making them suitable for next-generation nanoelectronics and optoelectronic devices.

Table 3: Examples of Hybrid/Composite Materials and Potential Enhancements
Material ClassExample CompositeExpected Performance EnhancementPotential Application
PolymersThis compound derivative blended in a polystyrene matrix.Improved solution processability, mechanical flexibility, and film-forming quality.Flexible OLEDs, printable electronic inks. mdpi.com
Inorganic NanoparticlesQuantum dots functionalized with a coordinating derivative.Enhanced photostability, efficient energy transfer (FRET).Color-converting layers for LEDs, ratiometric fluorescent sensors.
2D MaterialsSelf-assembled monolayer on a graphene substrate. researchgate.netTailored surface electronic properties, creation of ordered nanostructures.Molecular electronics, advanced sensors, heterogeneous catalysts.

Advanced Theoretical Modeling and Predictive Capabilities for Molecular Design

The continued advancement in the chemistry of this compound will be increasingly driven by advanced theoretical modeling and computational chemistry. These in silico techniques provide profound insights into molecular behavior and properties, enabling researchers to predict the outcomes of synthetic strategies and accelerate the discovery of new functional materials.

Predicting Electronic and Optical Properties: Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for calculating the electronic structure of new derivatives. These calculations can accurately predict key parameters such as HOMO/LUMO energy levels, bandgaps, and absorption/emission spectra before a molecule is ever synthesized in the lab. This predictive power allows for the rapid screening of large virtual libraries of compounds to identify the most promising candidates for specific applications, such as OLED emitters or organic solar cell components.

Simulating Molecular Interactions and Self-Assembly: Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules and their interactions with each other and with surfaces. This is critical for understanding and predicting complex phenomena like the self-assembly of molecules into ordered structures on a substrate or the formation of crystal structures. researchgate.net For example, MD can be used to predict the most stable packing arrangement of a new derivative, which in turn influences its solid-state properties.

Guiding Synthetic Efforts: By providing a deeper understanding of reaction mechanisms and predicting the stability of intermediates and products, theoretical modeling can help guide synthetic chemists in developing more efficient and selective reaction pathways. This synergy between theoretical prediction and experimental validation is key to accelerating the pace of innovation in this field.

Table 4: Role of Theoretical Modeling in Molecular Design
Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)HOMO/LUMO energies, bandgap, absorption/emission spectra, molecular geometry.Enables pre-synthesis screening of candidates for optoelectronic applications; provides insight into electronic structure.
Time-Dependent DFT (TD-DFT)Excited state properties, prediction of UV-Vis and fluorescence spectra.Rational design of fluorescent molecules with specific colors and quantum yields.
Molecular Dynamics (MD)Crystal packing, self-assembly behavior, conformational analysis, host-guest interactions. researchgate.netPredicts solid-state morphology and the formation of ordered nanostructures; aids in the design of porous materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.